molecular formula C10H22N2 B6331221 1-(Pentan-2-yl)-1,4-diazepane CAS No. 1183210-56-1

1-(Pentan-2-yl)-1,4-diazepane

Cat. No.: B6331221
CAS No.: 1183210-56-1
M. Wt: 170.30 g/mol
InChI Key: OGTWMAPCQUQCHO-UHFFFAOYSA-N
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Description

1-(Pentan-2-yl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 The pentan-2-yl group is a five-carbon alkyl substituent attached to the nitrogen atom at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pentan-2-yl)-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with 2-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Pentan-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentan-2-yl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an organic solvent.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New compounds with different alkyl or aryl groups replacing the pentan-2-yl group.

Scientific Research Applications

1-(Pentan-2-yl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pentan-2-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Pentan-3-yl)-1,4-diazepane: Similar structure with the pentyl group attached at the 3-position.

    1-(Hexan-2-yl)-1,4-diazepane: Contains a six-carbon alkyl group instead of a five-carbon group.

    1-(Butan-2-yl)-1,4-diazepane: Contains a four-carbon alkyl group instead of a five-carbon group.

Uniqueness

1-(Pentan-2-yl)-1,4-diazepane is unique due to the specific positioning of the pentan-2-yl group, which can influence its chemical reactivity and biological activity. The presence of the pentan-2-yl group at the 2-position may confer distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-pentan-2-yl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-5-10(2)12-8-4-6-11-7-9-12/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTWMAPCQUQCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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